molecular formula C8H12N2O2 B1603032 methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate CAS No. 88398-73-6

methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B1603032
CAS No.: 88398-73-6
M. Wt: 168.19 g/mol
InChI Key: QQCDTXYUOXYOTM-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a pyrazole-based ester characterized by a methyl ester group at position 5, an ethyl substituent at position 1, and a methyl group at position 3 of the pyrazole ring. Pyrazole carboxylates are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity . The compound’s ester functionality enhances its lipophilicity, influencing solubility and bioavailability, while the alkyl substituents modulate steric and electronic properties .

Properties

IUPAC Name

methyl 2-ethyl-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-10-7(8(11)12-3)5-6(2)9-10/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCDTXYUOXYOTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623125
Record name Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88398-73-6
Record name Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88398-73-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
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Preparation Methods

Cyclocondensation Route

This classical approach involves the reaction of ethyl acetoacetate derivatives with hydrazine derivatives bearing ethyl and methyl substituents, under acidic or basic catalysis, to form the pyrazole ring with the desired substitution pattern.

Typical Reaction Scheme:

  • Starting Materials: Ethyl acetoacetate and 1-ethyl-3-methylhydrazine
  • Reaction Conditions: Reflux in ethanol or suitable solvent, acid or base catalysis
  • Mechanism: Formation of hydrazone intermediate followed by cyclization to pyrazole ring
  • Product: Ethyl or methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Key Features:

  • The choice of hydrazine derivative controls the substituents at the 1- and 3-positions of the pyrazole ring.
  • The β-ketoester provides the 5-carboxylate group.
  • Reaction optimization includes temperature control, solvent selection, and catalyst concentration.

Methylation of Pyrazole Carboxylate Esters

An alternative method involves the methylation of a pyrazole carboxylate ester precursor, such as 3-ethyl-5-pyrazolecarboxylate esters, using methylating agents under basic conditions.

Example from Patent CN103508959A:

  • Starting Material: 3-ethyl-5-pyrazolecarboxylate ester (ethyl or methyl ester)
  • Methylating Agent: Dimethyl carbonate
  • Base: Sodium hydride (NaH)
  • Solvent: Dimethylformamide (DMF)
  • Reaction Conditions: Heating at 110°C for 4 hours
  • Workup: Removal of unreacted reagents by reduced pressure distillation, extraction with ethyl acetate, washing with brine, drying over anhydrous magnesium sulfate, filtration, and distillation
  • Yield: Approximately 79–81% of methylated pyrazole carboxylate ester as a pale yellow oil

Reaction Summary Table:

Parameter Details
Starting Material 3-ethyl-5-pyrazolecarboxylate ester (50 mmol)
Methylating Agent Dimethyl carbonate (200 mmol)
Base NaH (0.2–0.8 g, catalytic amount)
Solvent Dimethylformamide (20 mL)
Temperature 110°C
Time 4 hours
Workup Vacuum distillation, aqueous extraction, drying, filtration
Yield 79.1% to 81.3%
Product State Pale yellow oil

This method provides an efficient methylation step that introduces the methyl group at the N-1 position of the pyrazole ring, yielding this compound or its ethyl ester analogs depending on the starting ester.

Industrial and Scale-Up Considerations

  • Continuous Flow Reactors: For industrial scale, continuous flow synthesis can improve control over reaction parameters, enhance yield, and reduce reaction times.
  • Catalyst and Solvent Optimization: Selection of environmentally benign solvents and catalysts can minimize waste and improve sustainability.
  • Purification: Recrystallization from ethanol or ethyl acetate/hexane mixtures and column chromatography using silica gel with ethyl acetate/hexane as eluents ensure high purity (>98%) of the final product.

Analytical and Purification Techniques

  • Spectroscopic Confirmation: ^1H-NMR and ^13C-NMR confirm substitution patterns and ester functionality.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) verifies molecular weight.
  • Infrared Spectroscopy: IR spectra show characteristic carbonyl (C=O) stretching around 1700 cm^-1.
  • Chromatography: Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7 v/v) system monitors reaction progress and purity.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Product Yield Notes
Cyclocondensation Ethyl acetoacetate + 1-ethyl-3-methylhydrazine Acid/base catalysis, reflux in ethanol Variable (typically 70–85%) Classical method, versatile for substitutions
Methylation of Pyrazole Ester 3-ethyl-5-pyrazolecarboxylate ester Dimethyl carbonate, NaH, DMF, 110°C, 4 h 79–81% Efficient N-methylation, scalable

Research Findings and Optimization Insights

  • Reaction Time and Temperature: Maintaining 110°C for 4 hours in the methylation step achieves optimal conversion without decomposition.
  • Base Amount: Catalytic amounts of NaH (0.2–0.8 g per 50 mmol substrate) balance reactivity and safety.
  • Solvent Choice: DMF provides good solubility and reaction medium stability.
  • Workup Efficiency: Sequential extraction and drying steps ensure removal of residual reagents and solvents, critical for product purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Agricultural Chemistry

Role in Agrochemicals:
MEMPC is primarily utilized as a building block in the synthesis of herbicides and fungicides. Its structural properties enhance crop protection by improving the efficacy of these agrochemicals.

Agrochemical Type Application Impact
HerbicidesTargeting broadleaf weedsIncreased yield in crops
FungicidesPreventing fungal infectionsEnhanced crop health

Pharmaceuticals

Intermediate in Drug Synthesis:
In the pharmaceutical industry, MEMPC serves as an intermediate in the synthesis of various drugs. Its derivatives have been studied for their potential therapeutic effects, particularly in targeting metabolic disorders and infections.

Drug Class Target Condition Potential Benefits
AntimicrobialsBacterial infectionsBroad-spectrum activity
Anti-inflammatoryChronic inflammationReduced side effects compared to traditional NSAIDs

Case Study:
A study reported that derivatives of MEMPC demonstrated significant antimicrobial activity against resistant bacterial strains, indicating its potential for developing new antibiotics .

Material Science

Development of Advanced Materials:
MEMPC is explored for its potential in creating advanced materials such as polymers and coatings. Its unique chemical structure contributes to improved durability and resistance to environmental factors.

Material Type Application Properties Enhanced
PolymersCoatings for electronicsImproved thermal stability
Composite materialsStructural componentsIncreased strength

Biochemistry

Biochemical Assays:
In biochemical research, MEMPC is utilized in various assays to study enzyme activities and metabolic pathways. Its role as a reagent facilitates the understanding of complex biological processes.

Assay Type Purpose Outcome
Enzyme kineticsStudying reaction ratesInsights into metabolic pathways
Inhibition studiesIdentifying enzyme inhibitorsDevelopment of new drugs

Organic Synthesis

Reagent in Organic Chemistry:
MEMPC is recognized as a valuable reagent in organic synthesis. It allows for the efficient construction of complex molecules, making it an essential compound in synthetic chemistry.

Synthesis Type Application Efficiency Gains
Heterocyclic compoundsDrug developmentReduced synthesis time
Complex organic moleculesMaterial developmentHigher yields

Mechanism of Action

The mechanism of action of methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Table 1 compares methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate with analogous compounds, highlighting structural differences and their implications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Applications/Properties Reference
This compound 1-Ethyl, 3-Methyl, 5-Methyl ester C₈H₁₂N₂O₂ 168.20 Pharmaceutical intermediates
Ethyl 3-methyl-1H-pyrazole-5-carboxylate 3-Methyl, 5-Ethyl ester C₇H₁₀N₂O₂ 154.17 Pesticide intermediates
Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate 1-Methyl, 3-Propyl, 5-Ethyl ester C₁₀H₁₆N₂O₂ 196.25 Bioactive compound synthesis
Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate 1-Methyl, 3-Cyclopropyl, 5-Ethyl ester C₁₀H₁₄N₂O₂ 194.23 High lipophilicity, agrochemicals
Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate 1-Methyl, 5-Phenyl, 3-Ethyl ester C₁₃H₁₄N₂O₂ 230.26 COX inhibition studies

Key Observations :

  • Ester Group Influence : Methyl esters (e.g., target compound) generally exhibit lower molecular weights and higher volatility compared to ethyl esters (e.g., ), impacting purification and application in drug delivery .
  • Substituent Effects : Bulky groups like cyclopropyl () or aromatic rings () enhance steric hindrance and π-π interactions, influencing crystallinity and stability. For example, cyclopropyl-containing derivatives show improved environmental persistence .
  • Bioactivity : Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate demonstrates COX inhibitory activity due to the phenyl group’s electron-withdrawing effects, whereas the target compound’s simpler alkyl groups may prioritize metabolic stability .

Crystallographic and Stability Considerations

  • Crystal Packing : Pyrazole carboxylates often form hydrogen-bonded dimers (N–H···O interactions) stabilizing the crystal lattice . For instance, ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate exhibits C–H···π interactions due to aromatic substituents, enhancing thermal stability .
  • Environmental Stability : Ethyl esters with electron-deficient substituents (e.g., chlorocarbonyl; ) may degrade faster under UV light compared to alkyl-substituted derivatives.

Biological Activity

Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a member of the pyrazole family, known for its diverse biological activities. This article explores its biological properties, synthesis, and potential applications in medicinal and agricultural chemistry.

  • Molecular Formula : C₇H₁₁N₃O₂
  • Molecular Weight : 155.18 g/mol
  • Melting Point : Approximately 80-84 °C
  • Solubility : Soluble in various organic solvents, making it versatile for different applications .

Biological Activities

This compound exhibits a range of biological activities:

1. Antimicrobial Activity

  • Studies have indicated that this compound possesses significant antimicrobial properties, making it a candidate for developing new antibiotics .
  • It has been shown to inhibit the growth of various bacterial strains, suggesting its potential in treating infections.

2. Anti-inflammatory Effects

  • The compound has demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This inhibition suggests potential use as an anti-inflammatory agent .
  • In vivo studies have reported that derivatives of this compound exhibit anti-inflammatory effects comparable to established drugs like indomethacin .

3. Antifungal Properties

  • This compound has shown antifungal activity against various fungal pathogens, indicating its utility in agricultural applications as a fungicide .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Refluxing Phenyl Hydrazine with Dimethyl Acetylene Dicarboxylate : This method provides a straightforward route to synthesize pyrazole derivatives .
  • Purification : The resulting compound is purified through recrystallization from suitable solvents.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial viability, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

Case Study 2: Anti-inflammatory Activity

In an experimental model using carrageenan-induced paw edema in rats, this compound was administered at varying doses. The results showed a dose-dependent reduction in edema, with an effective dose (ED50) calculated at approximately 11.60 µmol.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC₇H₁₁N₃O₂Antimicrobial, Anti-inflammatory
Ethyl 5-Methyl-1H-Pyrazole-3-CarboxylateC₇H₉N₃O₂Anti-inflammatory
Ethyl 1-(4-Methylbenzyl)-3-Methyl-1H-Pyrazole-5-CarboxylateC₁₁H₁₅N₃O₂Antimicrobial

This table illustrates the diversity within the pyrazole family and highlights how structural modifications can lead to varied biological activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves cyclocondensation of substituted hydrazines with β-ketoesters. For example, ethyl acetoacetate can react with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine to form pyrazole intermediates, followed by alkylation and esterification steps . Optimization includes controlling temperature (e.g., reflux in ethanol) and using catalysts like acetic acid to improve yields.
  • Key Parameters :

ReagentSolventTemperatureCatalystYield (%)
Ethyl acetoacetateEthanolRefluxAcOH~60-75%

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use DMSO-d6 or CDCl3 to resolve signals for ethyl/methyl groups (e.g., δ 1.2–1.4 ppm for CH3, δ 4.2–4.4 ppm for ester OCH2) .
  • Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]<sup>+</sup> peaks around m/z 197–200 .
  • IR Spectroscopy : Look for ester C=O stretches (~1700 cm<sup>−1</sup>) and pyrazole ring vibrations (~1500–1600 cm<sup>−1</sup>) .

Q. What safety precautions are critical during handling and storage?

  • Methodological Answer :

  • Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact. Avoid ignition sources due to potential combustion byproducts (e.g., CO, NOx) .
  • Storage : Keep in airtight containers at 0–8°C to prevent decomposition. Incompatible with strong oxidizers (e.g., HNO3) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in functionalization reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model electrophilic substitution sites. For example, the C-4 position is often more reactive due to electron-withdrawing ester groups, guiding regioselective sulfonation or halogenation .
  • Case Study : Theoretical studies on analogous pyrazoles show Mulliken charges at C-4 = −0.12 e, favoring electrophilic attack .

Q. What strategies resolve contradictions in reported toxicity or environmental impact data?

  • Methodological Answer :

  • Data Gaps : Many SDS sections note "no data available" for acute toxicity or biodegradability . Mitigate risks by:

Conducting in vitro assays (e.g., Ames test for mutagenicity).

Using read-across models with structurally similar compounds (e.g., ethyl pyrazole derivatives).

  • Environmental Testing : Perform OECD 301F biodegradability tests and LC50 assays on Daphnia magna to fill data gaps .

Q. How can hetero-fused pyrazole derivatives be synthesized from this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Step 1 : React with 2-bromoacetophenone to form 1-(2-oxo-2-phenylethyl) intermediates.
  • Step 2 : Use Pd(PPh3)4-catalyzed Suzuki coupling with aryl boronic acids to introduce substituents (e.g., 4-fluorophenyl) .
  • Example Product : Methyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate → pyrazolo[1,5-a]pyrazin-4-one derivatives via cyclization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
Reactant of Route 2
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methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

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